molecular formula C6H10N4O2 B3362731 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine CAS No. 1006962-65-7

3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B3362731
CAS No.: 1006962-65-7
M. Wt: 170.17 g/mol
InChI Key: ZRJCSYHOBOKAOR-UHFFFAOYSA-N
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Description

3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine is a chemical compound that features a pyrazole ring substituted with a nitro group at the 4-position and an amine group at the 1-position of a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Alkylation: The nitrated pyrazole is then alkylated with 3-bromopropan-1-amine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and alkylation steps to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The amine group can be oxidized to a nitroso or nitro compound under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 3-(4-amino-1H-pyrazol-1-yl)propan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-(4-nitroso-1H-pyrazol-1-yl)propan-1-amine or this compound.

Scientific Research Applications

3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the function of certain biological pathways or as a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-amino-1H-pyrazol-1-yl)propan-1-amine: Similar structure but with an amino group instead of a nitro group.

    3-(4-nitroso-1H-pyrazol-1-yl)propan-1-amine: Similar structure but with a nitroso group instead of a nitro group.

    3-(4-chloro-1H-pyrazol-1-yl)propan-1-amine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine is unique due to the presence of both a nitro group and an amine group, which allows it to participate in a wide range of chemical reactions. The nitro group can undergo reduction, while the amine group can participate in substitution and oxidation reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-nitropyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-2-1-3-9-5-6(4-8-9)10(11)12/h4-5H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJCSYHOBOKAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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